molecular formula C19H12BrNO4 B15014592 N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide

N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide

Cat. No.: B15014592
M. Wt: 398.2 g/mol
InChI Key: LQDAWTRELDCRDI-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring

The acetamide group is then introduced through acylation reactions. The final step involves the coupling of the benzofuran derivatives to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antiviral properties due to the presence of the benzofuran core.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells or interfere with viral replication processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-benzofuran-2-carbonyl)-1-benzofuran-3-yl]acetamide: Lacks the bromine atom, which may affect its biological activity.

    N-[2-(1-benzofuran-2-carbonyl)-5-chloro-1-benzofuran-3-yl]acetamide: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.

    N-[2-(1-benzofuran-2-carbonyl)-5-methyl-1-benzofuran-3-yl]acetamide: Contains a methyl group instead of bromine, potentially altering its pharmacological profile.

Uniqueness

N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide is unique due to the presence of the bromine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of novel compounds with improved properties.

Properties

Molecular Formula

C19H12BrNO4

Molecular Weight

398.2 g/mol

IUPAC Name

N-[2-(1-benzofuran-2-carbonyl)-5-bromo-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C19H12BrNO4/c1-10(22)21-17-13-9-12(20)6-7-15(13)25-19(17)18(23)16-8-11-4-2-3-5-14(11)24-16/h2-9H,1H3,(H,21,22)

InChI Key

LQDAWTRELDCRDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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